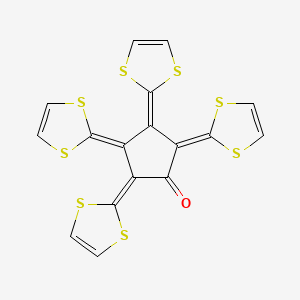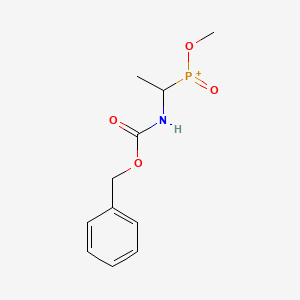
4-Methyl-3,6-dioxo-8-phenyl-2,7-dioxa-5-aza-3-phosphoniaoctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3,6-dioxo-8-phenyl-2,7-dioxa-5-aza-3-phosphoniaoctane is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of 4-Methyl-3,6-dioxo-8-phenyl-2,7-dioxa-5-aza-3-phosphoniaoctane involves several steps, typically starting with the preparation of intermediate compounds that are then combined under specific conditions. The exact synthetic routes and reaction conditions can vary, but common methods include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these laboratory procedures to produce larger quantities of the compound efficiently.
Chemical Reactions Analysis
4-Methyl-3,6-dioxo-8-phenyl-2,7-dioxa-5-aza-3-phosphoniaoctane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups present in the compound.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic properties or as a tool for studying biochemical pathways. In industry, it could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-3,6-dioxo-8-phenyl-2,7-dioxa-5-aza-3-phosphoniaoctane involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used, but it generally involves binding to target molecules and altering their activity. This can lead to changes in biochemical pathways and physiological effects.
Comparison with Similar Compounds
4-Methyl-3,6-dioxo-8-phenyl-2,7-dioxa-5-aza-3-phosphoniaoctane can be compared to other similar compounds, such as dioxolanes and other heterocyclic compounds. These comparisons highlight the unique structural features and reactivity of this compound, which may make it more suitable for certain applications. Similar compounds include 1,3-dioxolane and other phosphonium salts, which share some structural similarities but differ in their specific functional groups and reactivity.
Properties
CAS No. |
113592-12-4 |
|---|---|
Molecular Formula |
C11H15NO4P+ |
Molecular Weight |
256.21 g/mol |
IUPAC Name |
methoxy-oxo-[1-(phenylmethoxycarbonylamino)ethyl]phosphanium |
InChI |
InChI=1S/C11H14NO4P/c1-9(17(14)15-2)12-11(13)16-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3/p+1 |
InChI Key |
YPIHXKDLJZDKKB-UHFFFAOYSA-O |
Canonical SMILES |
CC(NC(=O)OCC1=CC=CC=C1)[P+](=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10,10-Dimethyl-8-phenyl-10H-pyrido[1,2-a]indol-5-ium perchlorate](/img/structure/B14295090.png)
![N-[2-(4-Phenoxyphenoxy)ethyl]cyclopropanecarboxamide](/img/structure/B14295092.png)


![2-[(Prop-1-en-2-yl)oxy]phenyl butylcarbamate](/img/structure/B14295140.png)
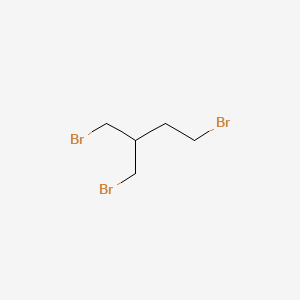
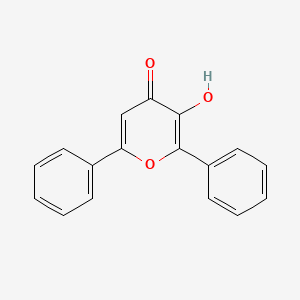
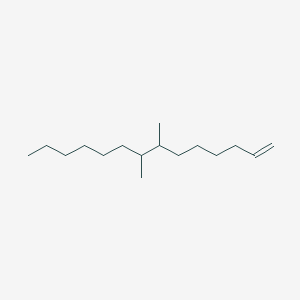
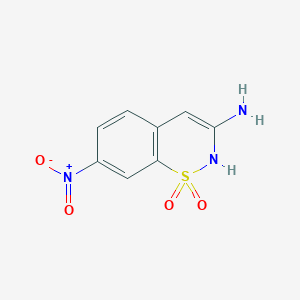
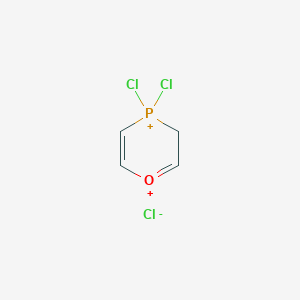
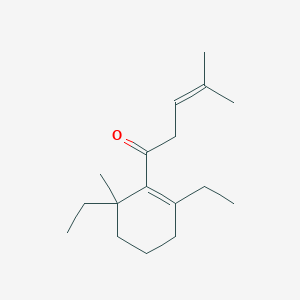
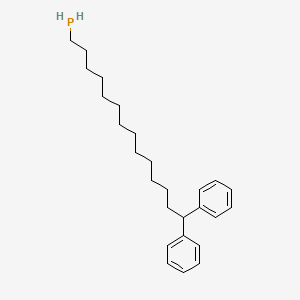
![Benzenesulfonamide, N-[2-(1H-indol-1-yl)ethyl]-4-methyl-](/img/structure/B14295174.png)
